molecular formula C23H18N4O3S B2877061 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207047-70-8

3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2877061
CAS No.: 1207047-70-8
M. Wt: 430.48
InChI Key: KUAQJUPBKAWPHF-UHFFFAOYSA-N
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Description

3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.48. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity in Cancer Research

Compounds structurally related to 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione have been explored for their cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, sharing a structural resemblance, exhibited potent cytotoxic properties in murine leukemia, lung carcinoma, and human leukemia cell lines, with some compounds achieving IC(50) values less than 10 nM (Deady et al., 2003). Similarly, novel quinazolinone derivatives with substituted quinoxalindione, which are structurally related, demonstrated significant cytotoxic activity against MCF-7 and HeLa cell lines (Poorirani et al., 2018).

Electron-Transport Materials in Organic Devices

Derivatives of dibenzothiophene and quinoxaline, related to the chemical structure , have been synthesized and identified as effective electron-transport materials for organic light-emitting devices. These compounds exhibit high electron mobilities and are useful in fabricating double-layer devices, demonstrating significant efficiency in organic electronics (Huang et al., 2006).

Antimicrobial and Antibacterial Properties

The antimicrobial activity of compounds structurally related to this compound has been extensively researched. For instance, new furothiazolo pyrimido quinazolinones, synthesized from visnagenone or khellinone, showed excellent growth inhibition of bacteria and fungi, highlighting their potential in antimicrobial applications (Abu‐Hashem, 2018).

Herbicide Development

The pyrazole-quinazoline-2,4-dione hybrids, structurally akin to the chemical , have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase, an essential target in herbicide discovery. These compounds demonstrated excellent herbicidal activity against various weeds, suggesting their potential application in agriculture (He et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and oxidation reactions.", "Starting Materials": [ "2,5-dimethylphenylamine", "2-chloroacetic acid", "thiophene-2-carboxylic acid", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "sodium carbonate", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "2,4-dichloroquinazoline", "potassium tert-butoxide", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethylphenylglycine by reacting 2,5-dimethylphenylamine with 2-chloroacetic acid in the presence of sodium hydroxide.", "Step 2: Synthesis of 3-(2,5-dimethylphenyl)-1-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione by reacting 2,5-dimethylphenylglycine with 2,4-dichloroquinazoline in the presence of sodium carbonate.", "Step 3: Synthesis of 3-(2,5-dimethylphenyl)-1-(2-hydroxyethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole by reacting 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-amine with 3-(2,5-dimethylphenyl)-1-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione in the presence of hydrazine hydrate and phosphorus oxychloride.", "Step 4: Synthesis of 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by reacting 3-(2,5-dimethylphenyl)-1-(2-hydroxyethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole with sodium azide in the presence of sulfuric acid, followed by reduction with sodium borohydride and methylation with methyl iodide in the presence of potassium tert-butoxide." ] }

CAS No.

1207047-70-8

Molecular Formula

C23H18N4O3S

Molecular Weight

430.48

IUPAC Name

3-(2,5-dimethylphenyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H18N4O3S/c1-14-9-10-15(2)18(12-14)27-22(28)16-6-3-4-7-17(16)26(23(27)29)13-20-24-21(25-30-20)19-8-5-11-31-19/h3-12H,13H2,1-2H3

InChI Key

KUAQJUPBKAWPHF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5

solubility

not available

Origin of Product

United States

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